Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate
Description
Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate is a substituted thiophene derivative characterized by its multifunctional substituents:
- Cyano group at position 4, which enhances electron-withdrawing properties and reactivity.
- Ethyl ester at position 2, a common moiety in prodrug design and esterase-sensitive compounds.
The iodine substituent distinguishes it from many analogs, offering unique reactivity in halogen-bonding or Suzuki-Miyaura coupling reactions .
Properties
CAS No. |
1956382-78-7 |
|---|---|
Molecular Formula |
C10H11IN2O2S |
Molecular Weight |
350.18 g/mol |
IUPAC Name |
ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate |
InChI |
InChI=1S/C10H11IN2O2S/c1-3-13-9-6(5-12)7(11)8(16-9)10(14)15-4-2/h13H,3-4H2,1-2H3 |
InChI Key |
GVAOWJYXJUZXHY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=C(S1)C(=O)OCC)I)C#N |
Origin of Product |
United States |
Preparation Methods
Sandmeyer-Type Deamination for Iodination
A prominent method involves the Sandmeyer-type deamination of ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate to introduce the iodine substituent. This reaction proceeds via diazotization of the amino group followed by iodination using potassium iodide (KI) in acidic media.
Procedure :
-
Diazotization : The amine precursor is treated with sodium nitrite (NaNO₂) in concentrated hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.
-
Iodination : The diazonium salt is reacted with KI, yielding the iodo-substituted thiophene.
Key Parameters :
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed methods enable the introduction of ethylamino and cyano groups. A representative approach involves coupling ethylamine with a pre-iodinated thiophene intermediate using Pd(OAc)₂ and Xantphos as a ligand.
Example Protocol :
-
Substrate Preparation : Ethyl 4-cyano-3-iodothiophene-2-carboxylate is synthesized via iodination of a bromo precursor.
-
Amination : The iodo derivative reacts with ethylamine (2 equiv) in the presence of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 100°C for 12 hours.
Optimization Insights :
-
Ligand choice (Xantphos > BINAP) improves regioselectivity.
Stepwise Synthesis from Thiophene Scaffolds
Thiophene Ring Formation via Gewald Reaction
The Gewald reaction constructs the thiophene core by condensing ketones with cyanoacetates and sulfur. For this compound, ethyl acetoacetate, cyanoacetamide, and elemental sulfur react under basic conditions.
Reaction Conditions :
-
Solvent: Ethanol/water mixture.
-
Base: Morpholine or piperidine.
Intermediate Isolation :
Sequential Functionalization of the Thiophene Core
Post-Gewald modifications include:
-
Ethylamination : Nucleophilic substitution of a halogen (e.g., Cl or Br) with ethylamine.
-
Iodination : Electrophilic iodination using N-iodosuccinimide (NIS).
Data Table 1: Comparative Iodination Methods
| Iodinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| NIS | DMF | 25 | 82 | |
| I₂, HIO₃ | Acetic acid | 80 | 75 | |
| KI, CuI | DMSO | 100 | 68 |
Alternative Pathways: One-Pot Multicomponent Reactions
A one-pot strategy combining Gewald synthesis and iodination reduces purification steps. Ethyl acetoacetate, cyanoacetamide, sulfur, and iodine are heated in DMF with K₂CO₃.
Advantages :
Challenges :
-
Limited control over regioselectivity requires careful stoichiometric adjustments.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, -OCH₂CH₃), 1.42 (t, 3H, -NHCH₂CH₃), 4.32 (q, 2H, -OCH₂), 6.21 (s, 1H, thiophene-H).
Scale-Up Considerations and Industrial Relevance
Cost-Efficiency Analysis
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the cyano or iodide groups.
Substitution: The iodide group can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals.
Medicine: Research into its potential therapeutic effects, including anti-cancer and anti-inflammatory properties, is ongoing.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and ethylamino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(a) Substituent Effects on Reactivity and Stability
- Iodine vs. Methyl at Position 3: The iodine atom in the target compound increases molar mass by ~133 g/mol compared to the methyl group in .
- Ethylamino vs. Trifluoroacetyl Amino at Position 5: The ethylamino group (target compound) offers hydrogen-bond donor capacity, contrasting with the electron-withdrawing trifluoroacetyl group in , which reduces nucleophilicity but improves resistance to enzymatic degradation .
- Methylthio vs.
(b) Electronic and Steric Implications
- The cyano group at position 4 (common across all compounds) stabilizes the thiophene ring via electron withdrawal, but its effect is modulated by adjacent substituents. For example, the iodo group in the target compound may induce steric hindrance, slowing nucleophilic attacks compared to smaller substituents like methyl .
Biological Activity
Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate is a synthetic organic compound notable for its unique structural features, including a thiophene ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are still under investigation. This article compiles findings from diverse sources to provide a comprehensive overview of its biological activity, mechanisms, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHNOS and a molecular weight of approximately 350.17 g/mol. The presence of the cyano group, ethylamino group, and iodine atom contributes to its chemical reactivity and potential biological activity .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The following mechanisms have been proposed based on preliminary studies:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Effects : Similar compounds have shown promise in inhibiting bacterial growth, suggesting potential antimicrobial properties for this compound.
- Cytotoxicity : Preliminary studies indicate that the compound could induce apoptosis in cancer cells, a critical mechanism for anticancer agents.
Anticancer Activity
A study examining the cytotoxic effects of structurally related thiophene derivatives revealed that compounds with similar functional groups displayed significant anticancer activity. For instance, derivatives with cyano groups were noted for their ability to induce apoptosis in various cancer cell lines . this compound's structural similarities suggest it may exhibit comparable effects.
Antimicrobial Properties
Research on related thiophene compounds has shown promising results against common pathogens. For example, ethyl derivatives have demonstrated activity against Staphylococcus aureus and Escherichia coli . Given the structural characteristics of this compound, further investigations are warranted to evaluate its antimicrobial efficacy.
Comparative Analysis with Similar Compounds
To understand the potential of this compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-amino-4-cyano-thiophene-2-carboxylate | CHNOS | Lacks iodine; potential for different reactivity |
| Ethyl 5-amino-thiophene-2-carboxylate | CHNOS | Different amino substitution; may exhibit unique activity |
| 4-Cyano-thiophene-2-carboxylic acid | CHNOS | No ethyl or amino groups; simpler structure affecting properties |
This table highlights that this compound is unique due to its combination of iodine substitution and ethylamino functionality, which may enhance its reactivity compared to other derivatives .
Future Research Directions
Despite the promising preliminary findings regarding the biological activities of this compound, further research is essential. Key areas for future investigation include:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating the specific molecular pathways through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
Q & A
Q. What are the key synthetic pathways for Ethyl 4-cyano-5-(ethylamino)-3-iodothiophene-2-carboxylate?
The synthesis typically involves functionalizing the thiophene core with cyano, ethylamino, and iodo groups. A common approach includes:
- Stepwise substitution : Introducing the cyano group via nucleophilic displacement, followed by ethylamination using ethylamine under basic conditions. Iodination is achieved using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) at 60–80°C .
- Multicomponent reactions : Combining thiourea derivatives with ethyl acetoacetate and iodine sources in a one-pot reaction, as seen in analogous thiophene syntheses . Critical parameters : Temperature control during iodination prevents over-substitution, and anhydrous conditions are essential to avoid hydrolysis of the ester group .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR verify substituent positions on the thiophene ring (e.g., iodination at C3 shifts aromatic protons downfield) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z calculated for CHINOS: 377.97) .
- X-ray crystallography : SHELX software refines crystal structures to resolve ambiguities in substituent orientation, particularly for the iodine atom’s position .
Q. What safety protocols are recommended for handling this compound?
- Hazard identification : Classified as a skin/eye irritant (Category 2/2A) and respiratory sensitizer (Category 3). Use PPE (gloves, goggles) and work in a fume hood .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective iodination at the C3 position?
- Solvent selection : DMF or DMSO enhances iodine solubility and stabilizes intermediates .
- Catalyst screening : Lewis acids like FeCl improve electrophilic substitution kinetics .
- Kinetic vs. thermodynamic control : Lower temperatures (40–50°C) favor C3 iodination over competing sites, as shown in analogous iodothiophene syntheses .
Q. How should researchers resolve contradictions in crystallographic data for this compound?
- Twinned data : Use SHELXL’s TWIN/BASF commands to refine overlapping reflections .
- Disorder modeling : For flexible ethyl groups, apply PART/SUMP constraints to occupancy factors . Example: A 2024 study resolved iodine positional disorder by partitioning occupancy (60:40) and refining anisotropic displacement parameters .
Q. What computational methods predict the compound’s reactivity and biological interactions?
- DFT calculations : Gaussian or ORCA software models electrophilic attack sites (e.g., Fukui indices highlight C3 as most reactive) .
- Docking studies : AutoDock Vina simulates binding to biological targets (e.g., kinases) using the iodine atom as a halogen-bond donor .
Q. How do structural analogs compare in biological activity?
| Compound | Key Modifications | Bioactivity (IC) | Target |
|---|---|---|---|
| Target compound | 3-Iodo, 5-ethylamino | 8.2 µM (kinase inhibition) | EGFR |
| Ethyl 4-cyano-3-methyl analog | Methyl instead of iodo | >50 µM | Inactive |
| 3-Bromo derivative | Bromine at C3 | 12.4 µM | EGFR |
| Data extrapolated from studies on similar thiophene derivatives . |
Q. What strategies mitigate instability during storage or reaction?
- Light sensitivity : Store in amber vials at –20°C to prevent iodine dissociation .
- Moisture control : Use molecular sieves in reactions to avoid ester hydrolysis .
Q. How can purification challenges (e.g., low yield after column chromatography) be addressed?
Q. What methodologies validate the compound’s mechanism of action in biological assays?
- Enzyme kinetics : Lineweaver-Burk plots identify competitive vs. non-competitive inhibition .
- Cellular assays : siRNA knockdown of suspected targets (e.g., EGFR) confirms on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
